

# What are the major dietary sources of flavonols

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An In-depth Technical Guide on the Major Dietary Sources of **Flavonols** for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Flavonols** are a class of flavonoid compounds ubiquitously present in plant-based foods. They are of significant interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential disease-preventive properties. The primary dietary **flavonols** include quercetin, kaempferol, myricetin, and isorhamnetin.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the major dietary sources of these **flavonols**, detailed methodologies for their quantification, and insights into the key signaling pathways they modulate.

## Major Dietary Sources of Flavonols

The concentration and composition of **flavonols** in foods are influenced by various factors, including plant variety, growing conditions, ripeness, and processing methods.<sup>[3]</sup> However, numerous studies have identified a range of foods that are consistently rich in these compounds. Onions, kale, broccoli, apples, berries, and tea are among the most significant dietary sources of **flavonols**.<sup>[4][5][6]</sup>

## Quantitative Data on Flavonol Content in Selected Foods

The following table summarizes the quantitative content of major **flavonols** in a variety of foods. The data is compiled from various sources, including the USDA National Nutrient

Database, and is presented as milligrams per 100 grams (mg/100g) of the edible portion.

Food Item	Quercetin (mg/100g)	Kaempferol (mg/100g)	Myricetin (mg/100g)	Isorhamnetin (mg/100g)	Total Flavonols (mg/100g)
<b>Vegetables</b>					
Onions, red, raw	39.0[7]	0.62[3]	0.02[3]	1.51[8]	41.15
Kale, raw	8.0[7]	47.0[9]	0.00	-	55.0
Broccoli, raw	3.0[7]	7.8[1]	4.01[3]	-	14.81
Spinach, raw	-	55.0[9]	-	-	55.0
Asparagus, cooked	23.1[10]	-	-	-	23.1
Peppers, yellow wax	-	-	-	-	51.0[6]
Peppers, ancho	-	-	-	-	28.0[6]
<b>Fruits</b>					
Capers, canned	365.0[7]	259.0[9]	-	-	624.0
Apples, with skin	5.0[7]	0.02[3]	0.00[3]	-	5.02
Berries (Cranberries)	22.0[7]	0.09[3]	6.78[3]	-	28.87
Berries (Blueberries)	7.7[1]	1.7[1]	1.3[1]	-	10.7
Grapes, red	3.0[7]	0.00[3]	0.01[3]	-	3.01
<b>Beverages</b>					
Tea, black, brewed	2.74[3]	0.88[3]	0.89[3]	-	4.51

Red Wine	3.0 (per 100ml)[7]	-	-	0.33 (per 100ml)[8]	3.33 (per 100ml)
Herbs					
Dill	-	40.0[9]	-	-	40.0
Chives	4.77[3]	10.00[3]	0.00[3]	-	14.77

Note: '-' indicates that data was not available or not significant in the cited sources.

## Experimental Protocols for Flavonol Quantification

Accurate quantification of **flavonols** in food matrices is crucial for dietary intake assessment and for research in nutrition and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV-Visible Spectrophotometry are the most common analytical techniques employed.

### High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers high sensitivity and selectivity for the simultaneous quantification of multiple **flavonols**.

#### 1. Sample Preparation and Extraction:

- Homogenization: A representative sample of the food is homogenized to a fine powder or slurry.
- Extraction: **Flavonols** are typically extracted from the homogenized sample using a solvent mixture, often methanol/water or ethanol/water, sometimes with the addition of a small amount of acid (e.g., HCl) to aid in the hydrolysis of glycosidic bonds.[11]
- Hydrolysis (Optional but common for total **flavonol** content): To quantify the total aglycone content, acid hydrolysis (e.g., with 1.2 M HCl in 50% methanol) is performed at an elevated temperature (e.g., 90°C) for a defined period (e.g., 2 hours) to cleave the sugar moieties from the **flavonol** glycosides.[12]

- Purification/Solid-Phase Extraction (SPE): The crude extract may be purified using SPE cartridges (e.g., C18) to remove interfering substances like sugars, organic acids, and lipids. The **flavonols** are eluted with a solvent like methanol or acetonitrile.

## 2. Chromatographic Separation:

- Column: A reverse-phase C18 column is commonly used for separation.
- Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents, such as (A) water with a small percentage of formic acid (e.g., 0.1%) and (B) acetonitrile or methanol with formic acid. The gradient is programmed to increase the proportion of the organic solvent (B) over time to elute the **flavonols** based on their polarity.
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
- Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

## 3. Mass Spectrometric Detection:

- Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode, as **flavonols** readily form  $[\text{M}-\text{H}]^-$  ions.
- Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is frequently used.
- Detection Mode: For quantification, multiple reaction monitoring (MRM) is the preferred mode, offering high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each **flavonol**.

## UV-Visible Spectrophotometry

This method is simpler and more accessible than HPLC-MS but provides a measure of the total **flavonol** content rather than individual compounds. It is based on the formation of a colored complex between **flavonols** and aluminum chloride ( $\text{AlCl}_3$ ).

## 1. Sample Preparation and Extraction:

- The extraction process is similar to that for HPLC-MS, typically using an ethanolic or methanolic solvent.[13]

## 2. Complexation Reaction:

- An aliquot of the extract is mixed with a solution of aluminum chloride (e.g., 2% AlCl<sub>3</sub> in methanol).[14]
- A reagent to adjust the pH, such as potassium acetate, may also be added.[15]
- The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at room temperature to allow for stable complex formation.[15]

## 3. Spectrophotometric Measurement:

- The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ), which is typically around 415-430 nm for the **flavonol**-aluminum complex.[15]
- A blank sample (extract without AlCl<sub>3</sub>) is used to correct for background absorbance.

## 4. Quantification:

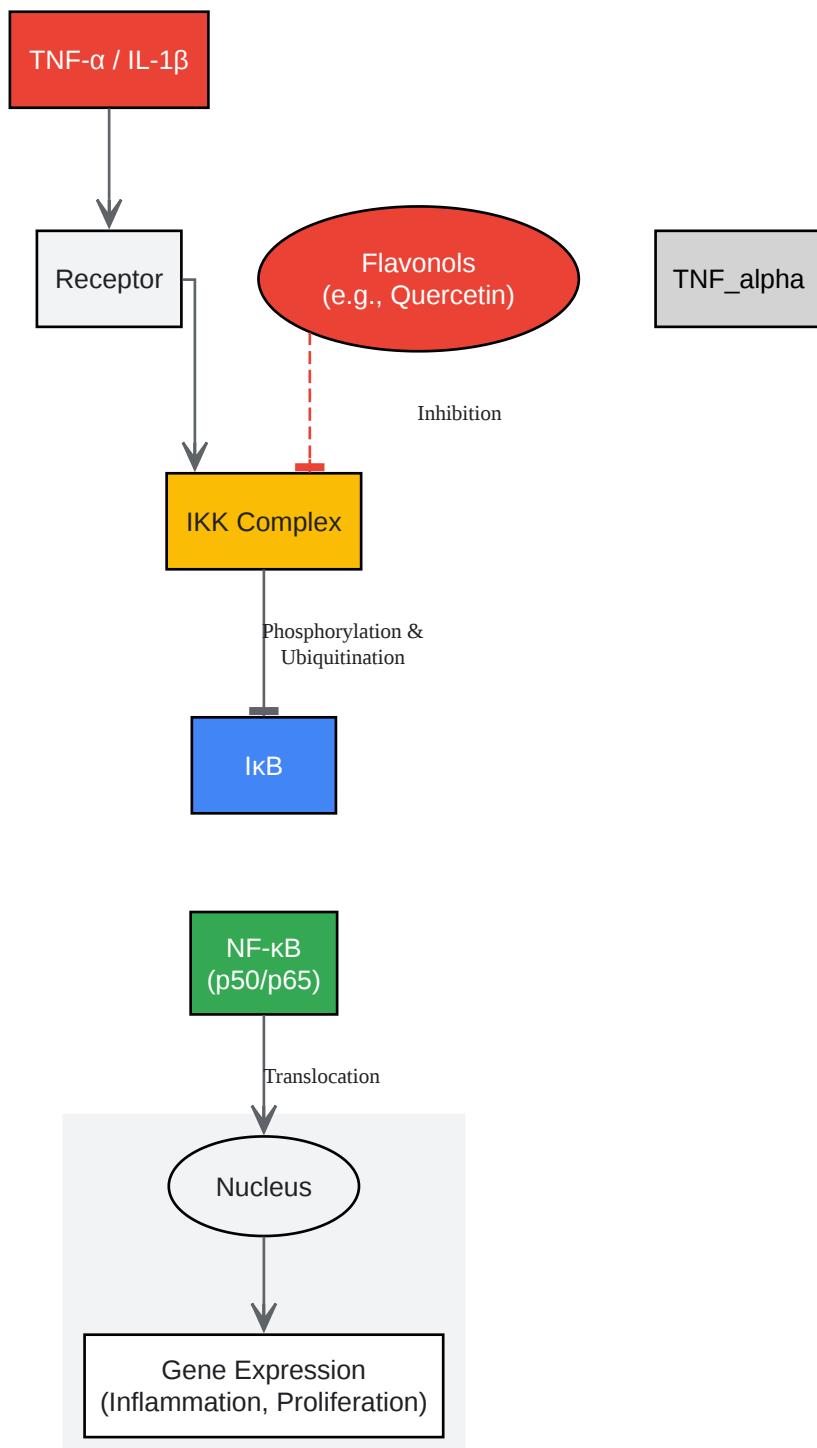
- A calibration curve is constructed using a standard **flavonol**, such as quercetin or rutin, at known concentrations.
- The total **flavonol** content in the sample is then determined by comparing its absorbance to the calibration curve and is expressed as quercetin equivalents (QE) or rutin equivalents (RE).

## Signaling Pathways Modulated by Flavonols

**Flavonols** exert their biological effects by modulating various cellular signaling pathways, which is of particular interest in the context of chronic diseases like cancer and cardiovascular disease.

## NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a critical regulator of inflammation, immune response, cell proliferation, and apoptosis.[16] Dysregulation of this pathway is implicated in many chronic diseases. Flavonoids, including quercetin, have been shown to inhibit the NF- $\kappa$ B signaling pathway, thereby exerting anti-inflammatory and anti-cancer effects.[16][17]

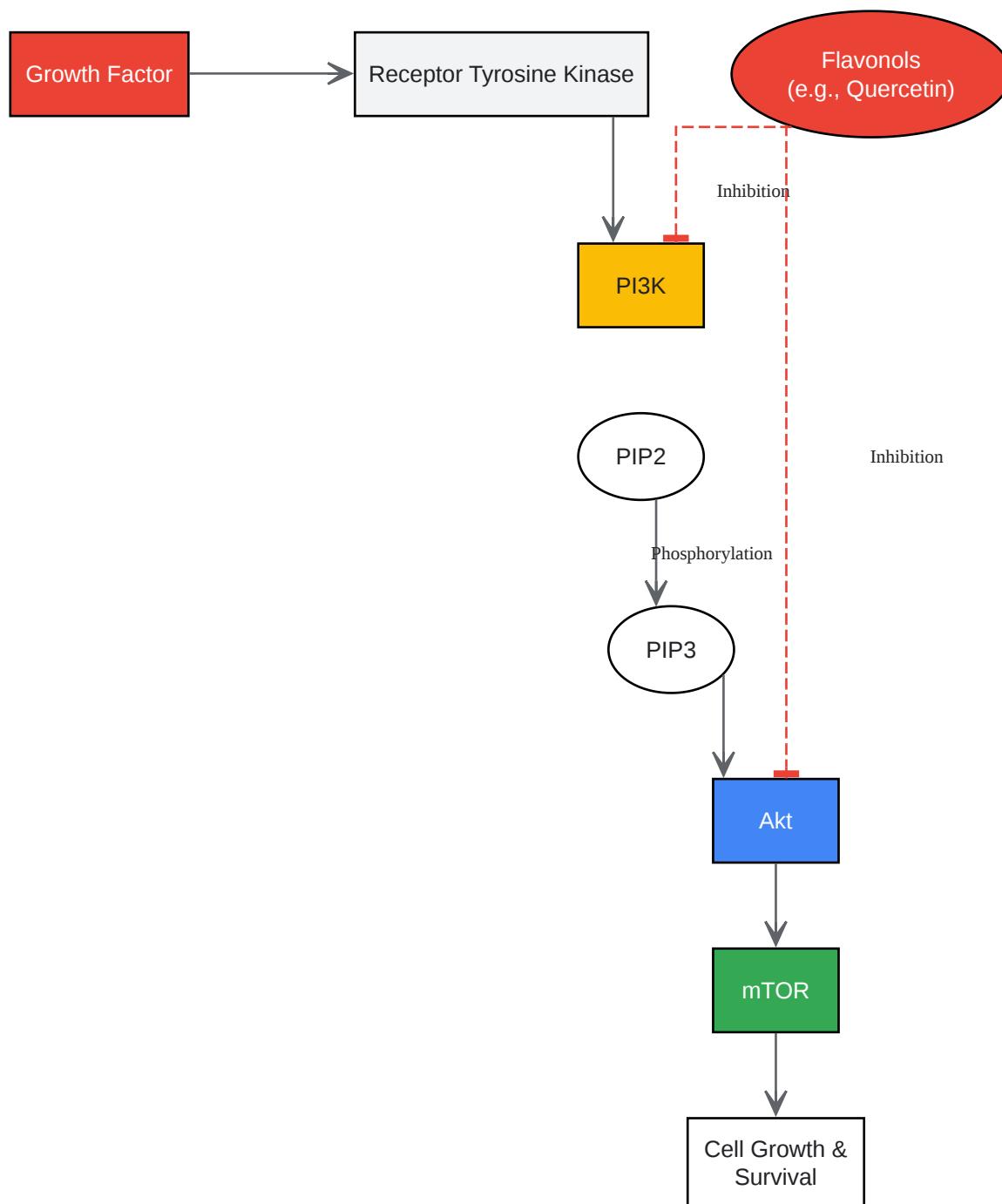


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Caption: Inhibition of the NF-κB signaling pathway by **flavonols**.

## PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[\[16\]](#) Aberrant activation of this pathway is a hallmark of many cancers. **Flavonols** like quercetin have been demonstrated to inhibit the PI3K/Akt pathway, contributing to their pro-apoptotic and anti-proliferative effects in cancer cells.[\[18\]](#)



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Caption: **Flavonol**-mediated inhibition of the PI3K/Akt signaling pathway.

## Conclusion

This technical guide has provided a detailed overview of the major dietary sources of **flavonols**, presenting quantitative data in a structured format for easy reference. Furthermore,

it has outlined the key experimental protocols for the accurate quantification of these bioactive compounds in food matrices. The elucidation of how **flavonols** modulate critical signaling pathways, such as NF-κB and PI3K/Akt, underscores their potential as lead compounds in drug discovery and as important components of a healthy diet for disease prevention. Further research into the bioavailability and metabolism of **flavonols** from different dietary sources will be crucial for translating these findings into effective therapeutic and preventive strategies.

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